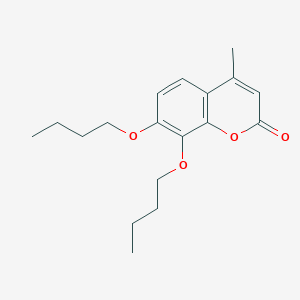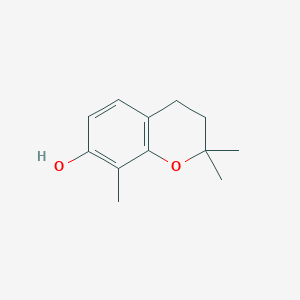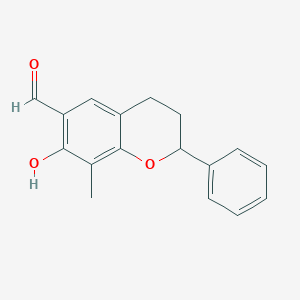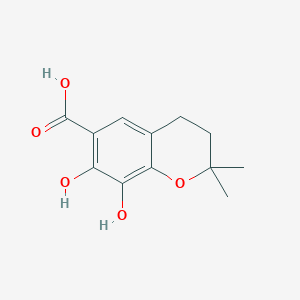
7,8-dibutoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-dibutoxy-4-methyl-2H-chromen-2-one, also known as DBCO, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. DBCO is a chromone derivative that has a butoxy group at the 7th and 8th positions and a methyl group at the 4th position of the chromone ring.
Wirkmechanismus
The mechanism of action of 7,8-dibutoxy-4-methyl-2H-chromen-2-one is not well understood. However, it has been suggested that 7,8-dibutoxy-4-methyl-2H-chromen-2-one may act as an antioxidant and neuroprotective agent by scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects:
7,8-dibutoxy-4-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 7,8-dibutoxy-4-methyl-2H-chromen-2-one can protect cells from oxidative stress and reduce inflammation. In vivo studies have shown that 7,8-dibutoxy-4-methyl-2H-chromen-2-one can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7,8-dibutoxy-4-methyl-2H-chromen-2-one in lab experiments is its ability to react with azide-functionalized molecules through a copper-free click chemistry reaction, which is a fast and efficient method for bioconjugation. Additionally, 7,8-dibutoxy-4-methyl-2H-chromen-2-one has fluorescent properties, making it a useful tool for imaging applications. However, one limitation of using 7,8-dibutoxy-4-methyl-2H-chromen-2-one is its high cost compared to other bioconjugation reagents.
Zukünftige Richtungen
There are several future directions for the use of 7,8-dibutoxy-4-methyl-2H-chromen-2-one in scientific research. One area of interest is the development of 7,8-dibutoxy-4-methyl-2H-chromen-2-one-based drug delivery systems for the treatment of neurological disorders. Additionally, 7,8-dibutoxy-4-methyl-2H-chromen-2-one could be used as a tool for the targeted delivery of therapeutic agents to specific cells. Further research is also needed to fully understand the mechanism of action of 7,8-dibutoxy-4-methyl-2H-chromen-2-one and its potential as a neuroprotective agent.
In conclusion, 7,8-dibutoxy-4-methyl-2H-chromen-2-one is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. 7,8-dibutoxy-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process and has been used in various scientific research applications, including bioconjugation, imaging, and drug delivery. 7,8-dibutoxy-4-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including neuroprotection and anti-inflammatory effects. While there are advantages and limitations to using 7,8-dibutoxy-4-methyl-2H-chromen-2-one in lab experiments, there are several future directions for the use of 7,8-dibutoxy-4-methyl-2H-chromen-2-one in scientific research.
Synthesemethoden
7,8-dibutoxy-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process starting with the reaction of 4-hydroxycoumarin and butyl bromide to form 7-butoxy-4-hydroxycoumarin. The product is then reacted with butyl lithium to form 7-butoxy-4-lithiocoumarin, which is then reacted with 2-bromomethyl-4-methyl-2H-chromen-2-one to form 7,8-dibutoxy-4-methyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
7,8-dibutoxy-4-methyl-2H-chromen-2-one has been used in various scientific research applications, including bioconjugation, imaging, and drug delivery. 7,8-dibutoxy-4-methyl-2H-chromen-2-one can react with azide-functionalized molecules through a copper-free click chemistry reaction, making it a useful tool for bioconjugation. 7,8-dibutoxy-4-methyl-2H-chromen-2-one can also be used as a fluorescent probe for imaging applications due to its fluorescent properties. Additionally, 7,8-dibutoxy-4-methyl-2H-chromen-2-one can be used as a drug delivery vehicle due to its ability to cross the blood-brain barrier and target specific cells.
Eigenschaften
Molekularformel |
C18H24O4 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
7,8-dibutoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C18H24O4/c1-4-6-10-20-15-9-8-14-13(3)12-16(19)22-17(14)18(15)21-11-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI-Schlüssel |
FBBRMRALYRERAV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCCCC |
Kanonische SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283938.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283939.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)

![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)


